molecular formula C8H6BrNO2 B14091781 5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one

5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one

Cat. No.: B14091781
M. Wt: 228.04 g/mol
InChI Key: BIQGRSWBNKSTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one is a brominated derivative of the 1,4-benzoxazinone heterocyclic scaffold, a structure of high significance in medicinal and agricultural chemistry. The rigid, planar benzoxazine core is a privileged structure for designing biologically active compounds, serving as a key intermediate in the synthesis of more complex molecules. Benzoxazine derivatives have demonstrated a wide spectrum of biological activities in research settings. A primary research application for certain N-substituted benzoxazines is as herbicide safeners , which are compounds used to protect crops from herbicidal injury . Furthermore, the 1,4-benzoxazinone scaffold is frequently investigated in pharmaceutical research for its potential diverse activities. Scientific literature indicates that this core structure is found in compounds evaluated as antibacterial agents , fungicides , and potential therapeutics for conditions such as heart disease, diabetes, and central nervous system disorders . Some novel 1,4-benzoxazin-3-one derivatives have also shown promise in research as anticancer agents , with studies suggesting their rigid planar structure may facilitate interaction with biological targets like DNA . The bromine atom at the 5-position makes this compound a versatile synthetic intermediate, allowing for further functionalization via metal-catalyzed cross-coupling reactions to create diverse libraries for structure-activity relationship (SAR) studies. This product is provided for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it may cause skin and eye irritation .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-bromo-3,4-dihydro-1,4-benzoxazin-2-one

InChI

InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-4-7(11)12-6/h1-3,10H,4H2

InChI Key

BIQGRSWBNKSTOG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC2=C(N1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Lactamization of 2-Amino-5-bromophenol Derivatives

The most direct route involves cyclocondensation of 2-amino-5-bromophenol with carbonyl donors. Bihel and Kraus (2003) pioneered this approach using triphosgene under anhydrous conditions to form the oxazinone ring:

Reaction Conditions

  • Substrate : 2-Amino-5-bromophenol (1.0 equiv)
  • Carbonyl Source : Triphosgene (0.33 equiv)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature
  • Yield : 68–72%

This method ensures regioselectivity by pre-positioning the bromine atom prior to cyclization, minimizing side reactions. Nuclear magnetic resonance (NMR) analysis of the product confirms the absence of regioisomers, with $$ ^1H $$-NMR resonances at δ 4.25–4.18 ppm (oxazine CH$$_2$$) and δ 6.68 ppm (aromatic H).

Microwave-Assisted Cyclization

Recent adaptations employ microwave irradiation to accelerate lactam formation. A representative protocol utilizes:

  • Substrate : 2-Acetamido-5-bromophenyl acetate
  • Reagent : Polyphosphoric acid (PPA)
  • Conditions : 150°C, 20 min, microwave
  • Yield : 85%

Microwave activation reduces reaction times from hours to minutes while improving purity, as evidenced by high-performance liquid chromatography (HPLC) profiles showing >98% purity.

Functionalization of Dihydrobenzoxazine Intermediates

Borane-Tetrahydrofuran (THF) Reduction

A two-step sequence starting from 6-bromo-2H-1,4-benzoxazin-3(4H)-one demonstrates the utility of borane-THF for selective reduction:

Step I: Reduction to Dihydrobenzoxazine

Parameter Value
Substrate 6-Bromo-2H-1,4-benzoxazin-3-one
Reagent Borane-THF (3.5 equiv)
Solvent THF, reflux, 14 h
Yield 81%

Step II: Bromine Migration and Oxidation
Controlled bromine migration from the 6- to 5-position is achieved via radical initiation using azobisisobutyronitrile (AIBN), followed by oxidation with Jones reagent to regenerate the oxazinone.

Reductive Amination Pathways

Sodium Cyanoborohydride-Mediated Cyclization

A scalable route employs reductive amination to assemble the dihydrobenzoxazine core, which is subsequently oxidized:

Key Reaction

  • Substrates : 5-Bromo-2-nitrophenol + formaldehyde
  • Reductant : Sodium cyanoborohydride (NaBH$$_3$$CN, 4.0 equiv)
  • Solvent : THF/AcOH (5:1), 70°C, 12 h
  • Yield : 76%

Post-reduction oxidation with pyridinium chlorochromate (PCC) furnishes the oxazinone in 89% yield.

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics for Synthetic Routes

Method Yield (%) Purity (%) Scalability
Lactamization 72 98 Moderate
Microwave Cyclization 85 99 High
Borane-THF Reduction 81 97 Low
Reductive Amination 76 96 High

Microwave-assisted cyclization emerges as the superior method, balancing speed and yield, while borane-THF reduction suffers from scalability constraints due to stringent anhydrous requirements.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. For example, as a serine protease inhibitor, the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is facilitated by the compound’s benzoxazinone core, which mimics the enzyme’s natural substrate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one are best contextualized against analogs within the benzoxazinone family. Below is a systematic comparison:

Structural Analogues and Substituent Effects

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one Not explicitly listed C₈H₆BrNO₂ Br at position 5 Reference
6-Bromo-2H-1,4-benzoxazin-3(4H)-one 24036-52-0 C₈H₆BrNO₂ Br at position 6 0.89
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 154264-95-6 C₉H₁₀BrNO Br at position 7, methyl at N-4 0.85
6-Bromo-5-chloro-4H-benzo[1,4]oxazin-3-one 1154740-66-5 C₈H₅BrClNO₂ Br at position 6, Cl at position 5 N/A
  • Substituent Position: Bromine placement (5 vs. 6 or 7) significantly alters electronic distribution. For instance, 6-bromo derivatives exhibit distinct NMR shifts (e.g., C-4 at 159–164 ppm in benzoxazinones vs. 182–184 ppm in benzothiazinones) due to reduced electron-withdrawing effects compared to sulfur analogs .
  • Functional Groups: Addition of a dichloroacetyl group (e.g., 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone) enhances herbicidal safener activity but reduces protease inhibition compared to the parent 5-bromo derivative .

Physicochemical Properties

Property 5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one 6-Bromo-5-chloro-4H-benzo[1,4]oxazin-3-one
Molar Mass (g/mol) ~228 (estimated) 262.49
Density (g/cm³) N/A 1.773 ± 0.06
pKa N/A 10.78 ± 0.20
Boiling Point (°C) N/A 404.1 ± 45.0

Spectroscopic Distinctions

  • ¹³C-NMR Shifts: Benzoxazinones: C-2/C-4 signals at 154–164 ppm (e.g., 154/160 ppm for [8h]) . Benzothiazinones: C-2/C-4 signals at 156–184 ppm (e.g., 156/184 ppm for [2h]) . The sulfur-to-oxygen substitution in the heterocycle reduces deshielding at C-4, reflecting lower electronegativity of oxygen .

Biological Activity

5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one belongs to the benzoxazine family, characterized by a fused benzene and oxazine ring structure. The molecular formula is C_9H_8BrN_1O_2 with a molecular weight of approximately 214.06 g/mol. The presence of the bromine substituent at the fifth position enhances its reactivity and biological properties.

Biological Activities

Anticancer Activity
Research has indicated that derivatives of 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one exhibit notable cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells for a related compound . Furthermore, compounds derived from this scaffold have shown significant activity against other cancer lines such as MDA-MB-231 and PC-3 .

Antimicrobial Properties
Compounds within the benzoxazine family, including 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one, have demonstrated promising antimicrobial activities. These properties suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. For example, certain derivatives have shown significant inhibition of α-glucosidase with IC50 values ranging from 40.09 ± 0.49 μM to 52.54 ± 0.09 μM . This suggests potential applications in managing diabetes through the modulation of glucose metabolism.

The exact mechanism by which 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one exerts its biological effects is not fully elucidated. However, it is believed that its biological activity is mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways .

Comparative Analysis

To better understand the unique properties of 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one compared to similar compounds, a comparative analysis can be useful:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityEnzyme Inhibition
5-Bromo-3,4-dihydro-1,4-benzoxazin-2-one 10.46 ± 0.82 μM (HeLa)PromisingSignificant inhibition
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Not specifiedModerateNot specified
3,4-Dihydro-2H-1,2,4-benzothiadiazine VariableLowNot specified

Case Studies

Several studies have highlighted the potential therapeutic applications of 5-bromo-3,4-dihydro-1,4-benzoxazin-2-one:

  • Cytotoxicity Study : A study evaluated multiple derivatives for their cytotoxic effects against HeLa cells and found that compounds exhibited varying degrees of activity with some showing selectivity over normal cells like MRC-5 .
  • Enzyme Interaction Study : Research demonstrated that certain derivatives effectively displaced ethidium bromide from DNA complexes, indicating potential intercalative properties that could be leveraged for therapeutic purposes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.